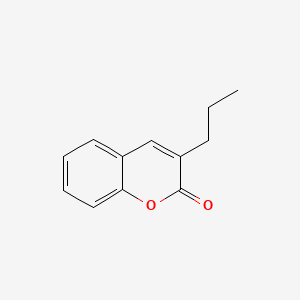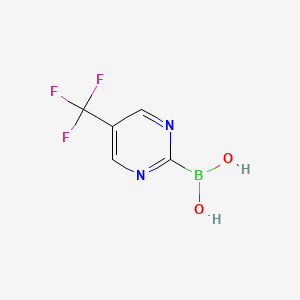
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid typically involves the use of halogenated pyrimidines as starting materials. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable building block for designing molecules with specific biological activities .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of various industrial products .
Wirkmechanismus
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical reactions and applications .
Eigenschaften
Molekularformel |
C5H4BF3N2O2 |
|---|---|
Molekulargewicht |
191.91 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-10-4(6(12)13)11-2-3/h1-2,12-13H |
InChI-Schlüssel |
CZGOVKYDUNUIJD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC=C(C=N1)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)

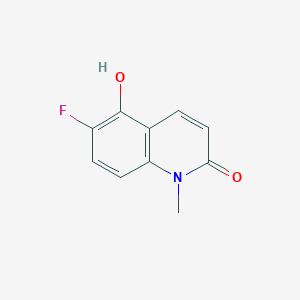

![6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B11905830.png)
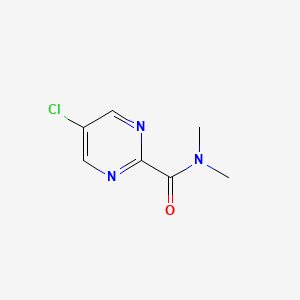
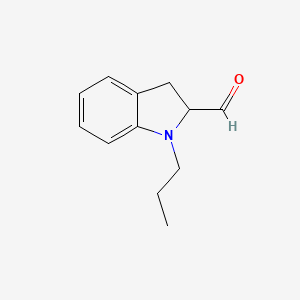
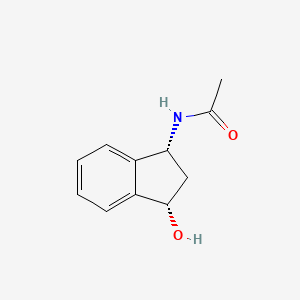

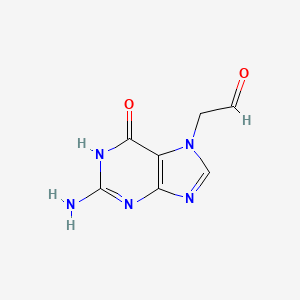
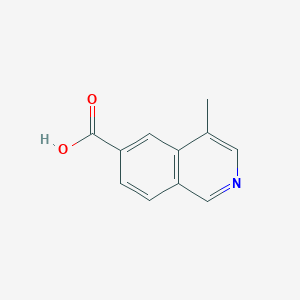
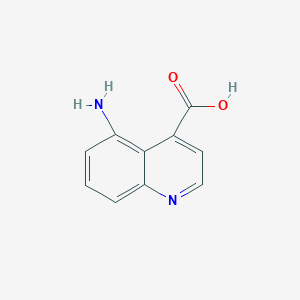
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylic acid](/img/structure/B11905867.png)
